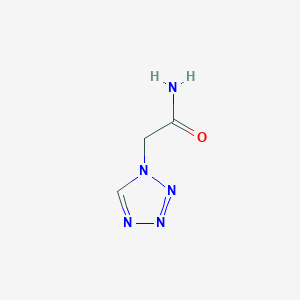

2-(1h-Tetrazol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1h-Tetrazol-1-yl)acetamide” is a chemical compound that has gained considerable attention in scientific research due to its unique properties and potential applications .

Synthesis Analysis

A convenient synthetic approach to similar compounds involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Another method involves the use of Ullmann-type reactions with various precursors, acyl-heteroarylamines, or pyrazoles of interest for pharmacomodulation .

Molecular Structure Analysis

The molecular formula of “2-(1h-Tetrazol-1-yl)acetamide” is C3H5N5O . The average mass is 127.105 Da, and the monoisotopic mass is 127.049408 Da .

Chemical Reactions Analysis

Ullmann-type reactions are becoming a major tool in medicinal chemistry . These Copper-catalyzed reactions with various precursors, acyl-heteroarylamines, or pyrazoles offer new disconnection approaches to compounds of interest .

Applications De Recherche Scientifique

Pharmaceutical Intermediates

2-(1H-Tetrazol-1-yl)acetamide: is an important raw material in the synthesis of various antibiotic drugs . Its structure allows it to act as a pharmaceutical intermediate, particularly in the development of novel antibiotics that can combat resistant strains of bacteria.

Coordination Chemistry

The compound exhibits excellent coordination properties, making it valuable in the study of coordination chemistry . It can form complexes with metals, which can be utilized in catalysis or as part of novel materials with specific magnetic or electronic properties.

Material Chemistry

In material chemistry, 2-(1H-Tetrazol-1-yl)acetamide serves as a precursor for materials that have unique electrostatic properties due to its planar structure and ability to stabilize negative charge through delocalization . This makes it suitable for creating materials with specific conductivity or absorption characteristics.

Oligonucleotide Synthesis

This compound is widely employed in oligonucleotide synthesis as an acidic activator of the coupling process . Its role is crucial in the formation of oligonucleotides, which are essential in genetic research and therapeutic applications.

Energetic Materials

2-(1H-Tetrazol-1-yl)acetamide: derivatives are explored for their potential as components in energetic materials like propellants and explosives . Their high nitrogen content and thermal stability make them candidates for “green” energetic materials that produce nitrogen upon decomposition.

Anticancer Research

There is ongoing research into the anti-proliferative properties of tetrazole derivatives, including 2-(1H-Tetrazol-1-yl)acetamide , in various cancer cell lines . These studies aim to develop new anticancer drugs that can effectively inhibit the growth of tumors.

Bioisosteres in Medicinal Chemistry

Tetrazoles, including 2-(1H-Tetrazol-1-yl)acetamide , act as nonclassical bioisosteres of carboxylic acids . Their similar pKa values allow them to mimic the biological activity of carboxylic acids, making them useful in drug design to improve pharmacokinetic properties.

Mécanisme D'action

While the exact mechanism of action for “2-(1h-Tetrazol-1-yl)acetamide” is not explicitly stated in the sources, similar compounds have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(tetrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2,(H2,4,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICZCZUKMDBBBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301220 |

Source

|

| Record name | 2-(1h-tetrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26476-16-4 |

Source

|

| Record name | NSC141861 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1h-tetrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the identified impurities found in cefazolin sodium drug substances and how are they related to 2-(1H-Tetrazol-1-yl)acetamide?

A1: Research has identified two previously unreported impurities in cefazolin sodium drug substance: N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II) []. Notably, Impurity-I shares a structural similarity with 2-(1H-Tetrazol-1-yl)acetamide, differing only by the presence of a 2,2-dihydroxyethyl group attached to the nitrogen atom. This finding highlights the potential for 2-(1H-Tetrazol-1-yl)acetamide to be present as an impurity or degradation product in pharmaceuticals containing related structures.

Q2: How is the structure of 2-(1H-Tetrazol-1-yl)acetamide elucidated through spectroscopic techniques?

A2: While the provided research [] focuses on identifying impurities in cefazolin sodium and doesn't delve into the specific spectroscopic characterization of 2-(1H-Tetrazol-1-yl)acetamide, it indicates the use of techniques like LC-MS, LC-MS/MS, 1D and 2D NMR, and FT-IR to characterize similar compounds. These techniques can be extrapolated to understand the structural properties of 2-(1H-Tetrazol-1-yl)acetamide. For instance:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1296255.png)